4-(thiophene-2-carbonyl)phenol
Description
The compound 4-(thiophene-2-carbonyl)phenol is a diaryl ketone featuring a thiophene (B33073) ring linked to a phenol (B47542) group through a carbonyl bridge. This specific arrangement of functional groups imparts a unique combination of electronic and structural properties, making it a molecule of interest in synthetic and medicinal chemistry.
Properties
CAS No. |
38281-73-1 |
|---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiophene 2 Carbonyl Phenol and Its Analogues
Classical Synthetic Approaches
Traditional methods for the synthesis of 4-(thiophene-2-carbonyl)phenol and its related structures have relied on well-established organic reactions. These approaches, while effective, often involve harsh reaction conditions and stoichiometric amounts of reagents.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and it has been a primary method for producing this compound. This reaction involves the electrophilic aromatic substitution of a phenol (B47542) with a thiophene-2-carbonyl derivative, typically thiophene-2-carbonyl chloride, in the presence of a Lewis acid catalyst. libretexts.orgnih.govrsc.org
The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a common catalyst, its use with heterocyclic compounds like thiophene (B33073) can lead to undesirable side reactions and lower yields due to the instability of the thiophene ring in the presence of strong Lewis acids. google.com It has been found that zinc chloride (ZnCl₂) can be a more effective catalyst for the acylation of thiophenes, mitigating some of these issues. google.com The reaction conditions for Friedel-Crafts acylation, such as the solvent and temperature, significantly influence the outcome, determining whether C-acylation (ketone formation) or O-acylation (ester formation) occurs. Lewis acid-catalyzed reactions generally favor the thermodynamically controlled C-acylated product. researchgate.net
A general procedure involves reacting thiophene or a substituted thiophene with an appropriate acyl chloride, such as adipoyl chloride, in the presence of AlCl₃ in a solvent like dichloromethane (B109758) at room temperature. nih.gov For instance, the synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione has been achieved through this method. nih.gov
Table 1: Examples of Friedel-Crafts Acylation for Thiophene Derivatives
| Acylating Agent | Thiophene Derivative | Catalyst | Solvent | Product | Reference |
| Adipoyl chloride | Thiophene | AlCl₃ | CH₂Cl₂ | 1,6-di(thiophen-2-yl)hexane-1,6-dione | nih.gov |
| Pimeloyl chloride | Thiophene | AlCl₃ | CH₂Cl₂ | 1,7-di(thiophen-2-yl)heptane-1,7-dione | nih.gov |
| Thiophene-2-carbonyl chloride | Phenol | AlCl₃/ZnCl₂ | Various | This compound | google.comresearchgate.net |
Coupling Reactions Involving Thiophene and Phenol Derivatives
Coupling reactions provide an alternative route to this compound and its analogues. These methods typically involve the formation of a carbon-carbon bond between a thiophene precursor and a phenol precursor. The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, an analogue, often utilizes coupling reactions between substituted tetrahydroquinoline intermediates and thiophene-2-carbonyl precursors.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules, including thiophene derivatives, in a single step from three or more starting materials. tandfonline.comacs.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.net
The Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com This reaction has been adapted for the synthesis of various polysubstituted thiophenes. derpharmachemica.comresearchgate.net For example, 2-aminothiophene derivatives can be synthesized from aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur using an eggshell/Fe₃O₄ biocatalyst. researchgate.net
Another MCR approach involves the copper(I)-catalyzed reaction of α-thiocyanate ketones, indoline-2,3-diones, terminal alkynes, and N-sulfonyl azides to produce highly functionalized thiophenes. acs.org This method allows for the simultaneous formation of C-N, C-S, and C-C bonds in a one-pot manner. acs.org
Table 2: Examples of Multicomponent Reactions for Thiophene Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Ketone/aldehyde, α-cyanoester, elemental sulfur, base | Base-catalyzed | 2-Aminothiophenes | derpharmachemica.com |
| Aromatic aldehydes, malononitrile, ethyl acetoacetate, sulfur | Eggshell/Fe₃O₄ biocatalyst, microwave | 2-Aminothiophenes | researchgate.net |
| α-Thiocyanate ketones, indoline-2,3-diones, terminal alkynes, N-sulfonyl azides | Copper(I) catalyst | Fully substituted thiophenes | acs.org |
Modern and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This includes the application of green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Applications in Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov In the context of thiophene synthesis, this has led to the development of solvent-free reactions, the use of environmentally benign solvents like water or ethanol (B145695), and the application of energy-efficient techniques such as microwave irradiation. derpharmachemica.comnih.govresearchgate.net
The Gewald reaction, for instance, has been adapted to a greener protocol using microwave-assisted organic synthesis (MAOS). This method significantly reduces reaction times from hours to minutes compared to conventional heating. derpharmachemica.com Solvent-free mechanochemical grinding is another green technique that has been successfully employed for the synthesis of Schiff base compounds, which can be precursors or analogues of the target molecule. researchgate.net These methods not only reduce environmental impact but also often lead to improved yields and easier product isolation. wjpmr.com
Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.netnih.gov Palladium, nickel, and copper catalysts are commonly used for this purpose. researchgate.netacs.org
Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile method for creating biaryl linkages. A protocol for synthesizing thienyl ketones has been developed via a Pd(0)-catalyzed Suzuki cross-coupling reaction of 3-methylthiophene-2-carbonyl chloride with various aryl/heteroaryl-boronic acids. researchgate.net These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. researchgate.net
The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful tool. nih.govacs.org The choice of ligand for the metal catalyst is crucial for the success of these reactions, influencing both reactivity and selectivity. pitt.edu For example, PdCl₂(dppf) has been shown to be a highly active catalyst for the cross-coupling of alkylzinc chlorides with bromobenzene. acs.org
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Methylthiophene-2-carbonyl chloride, Aryl/heteroaryl-boronic acids | Pd(PPh₃)₄, Cs₂CO₃ | Thienyl ketones | researchgate.net |
| Negishi | Aryl halides, Alkylzinc bromides | [Pd(C₃H₅)Cl]₂ / tedicyp | Alkylated arenes | nih.gov |
| Sonogashira | Acyl chlorides, Terminal alkynes | Heterogeneous Pd catalysts | 1,3-Disubstituted prop-2-yn-1-ones | eie.gr |
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a green and efficient methodology in organic synthesis. This technique utilizes the energy of ultrasonic waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional methods. jocpr.comnih.gov The application of sonochemistry offers a versatile and facile pathway for a variety of organic reactions, often leading to shorter reaction times and improved efficiency. nih.gov
While direct reports on the ultrasound-assisted synthesis of this compound are not extensively detailed, the methodology has been successfully applied to the synthesis of various thiophene derivatives, demonstrating its potential for this class of compounds. For instance, the synthesis of novel 5-bromo-thiophene containing chalcone (B49325) derivatives has been accomplished via Claisen–Schmidt condensation under ultrasonic irradiation. This method proved to be simple and effective, yielding products in good quantities. Similarly, an efficient one-pot sonochemical procedure for synthesizing 2-aminothiophenes has been developed, highlighting the benefits of cavitation in accelerating the Gewald reaction. jocpr.com
The advantages of using ultrasound are not limited to thiophenes. The synthesis of various heterocyclic systems, including pyrazoles and 1,3,4-thiadiazole (B1197879) derivatives, has shown improved rates and yields under sonication compared to silent (non-irradiated) conditions. researchgate.netacs.org In some cases, sonochemical methods can even open up different reaction pathways. researchgate.net The choice of solvent can be crucial; for example, in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, water was found to be the optimal solvent under ultrasound, affording high yields in short reaction times. nih.gov These examples underscore the potential of ultrasound as a powerful tool for the efficient and environmentally benign synthesis of complex molecules, including analogues of this compound.
Optimization of Reaction Conditions and Yield
The efficient synthesis of this compound and its analogues relies heavily on the careful optimization of reaction conditions to maximize product yield and minimize side reactions. Key synthetic strategies, such as the Friedel-Crafts acylation, are highly sensitive to parameters including the choice of catalyst, solvent, temperature, and reaction time.
Extensive screening of reaction conditions is a common practice to identify the most effective combination of reagents and parameters. For instance, in the ruthenium-catalyzed C-H/C-H cross-dehydrogenative coupling of 2-thiophenecarboxylic acid with olefins, a model reaction for functionalizing the thiophene ring, various additives were tested. researchgate.net It was found that using a specific ruthenium catalyst in the presence of copper(II) acetate (B1210297) monohydrate in water provided the desired product in an 87% isolated yield. researchgate.net The substitution of the copper acetate with other additives had a detrimental effect on the reaction's success. researchgate.net
The synthesis of substituted benzophenones, a class to which this compound belongs, often involves Friedel-Crafts acylation. The optimization of this reaction can involve screening different catalysts and solvents. A patent for preparing substituted benzophenones illustrates this by comparing various catalysts and solvents for the same reaction, showing significant variations in yield. google.com Similarly, in the synthesis of meta-carbonyl phenols, a systematic study was conducted to evaluate different catalysts and oxidants. The combination of CuI and AgOAc was found to be particularly effective, significantly improving the yield compared to using either catalyst alone or other metal salts. nih.gov The addition of a small amount of water also proved beneficial in this system. nih.gov
The following table summarizes findings from an optimization study for the synthesis of meta-carbonyl phenols, which illustrates the impact of different reaction components on the yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of meta-Carbonyl Phenols Reaction conditions: Aryl ketone (0.25 mmol), Catalyst (10 mol%), Oxidant (10 mol%), and TFA (10.0 equiv) in DMSO (1 mL) under O₂ at 90 °C for 60 h. Yields were determined by ¹H NMR.
| Entry | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | - | trace |
| 2 | CuI | - | 41 |
| 3 | CuI | AgOAc | 64 |
| 4 | CuI | AgOAc | 76 (71)¹ |
| 5 | CuI | TBHP² | 73 |
| 6 | - | AgOAc | - |
¹ 50 μL H₂O was added. Isolated yield is shown in parentheses. ² TBHP (2.2 equiv) was used instead of AgOAc and O₂.
This data is adapted from a study on the synthesis of meta-carbonyl phenols. nih.gov
This systematic approach to screening and optimizing reaction variables is crucial for developing robust and high-yielding synthetic protocols for this compound and its derivatives.
Purification and Isolation Techniques
The final stage in the synthesis of this compound involves the purification of the crude product to remove unreacted starting materials, catalysts, and byproducts, followed by its isolation in a pure form. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.
A common and fundamental step in the work-up procedure is extraction . After the reaction is complete, the mixture is often treated with an aqueous solution to quench the reaction or remove water-soluble components. The product is then extracted into an appropriate organic solvent. For example, in a general method for preparing substituted benzophenones, the reaction mixture is worked up and the crude product is extracted using a solvent like benzene (B151609). orgsyn.org The combined organic layers are then typically washed with a salt solution (e.g., saturated sodium chloride) and dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate before the solvent is removed. orgsyn.orgnih.gov
Filtration is frequently used to separate the desired product if it precipitates from the reaction mixture as a solid. This is also the standard method for removing solid catalysts or drying agents from a solution. google.com
Crystallization or recrystallization is one of the most powerful techniques for purifying solid compounds. orgsyn.org The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; methanol (B129727) and mixtures of ethyl acetate and heptane (B126788) are commonly cited for purifying benzophenone (B1666685) derivatives. google.comgoogle.com For instance, crude O-2-naphthyl dimethylthiocarbamate is purified by crystallization from absolute methanol. orgsyn.org
For compounds that are difficult to purify by crystallization alone, or for non-solid products, column chromatography is the method of choice. google.com This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are passed through a column with a liquid mobile phase. A patent describing the synthesis of a benzophenone derivative specifies purification by flash column chromatography on silica gel, using a 15% ethyl acetate/heptane mixture as the eluent to isolate the final product. google.com
The purity of the final isolated compound, this compound, which is a solid with a melting point of 116-117 °C, is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. sigmaaldrich.com
Advanced Spectroscopic and Structural Characterization of 4 Thiophene 2 Carbonyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Solid-State NMR Applications
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of solid materials at an atomic level. wikipedia.org Unlike its solution-state counterpart, ssNMR can probe the local environment of nuclei within a crystalline lattice or an amorphous solid, providing information on molecular conformation, polymorphism, and intermolecular interactions. wikipedia.orgrsc.org Techniques such as Magic Angle Spinning (MAS), cross-polarization (CP), and high-power decoupling are employed to overcome the spectral line broadening effects seen in solids, allowing for the acquisition of high-resolution spectra. wikipedia.orgdtic.mil
For 4-(thiophene-2-carbonyl)phenol, ¹³C and ¹H ssNMR would be invaluable. The ¹³C ssNMR spectrum would reveal distinct signals for each carbon atom in the molecule, with the chemical shifts being highly sensitive to the local electronic environment and molecular packing. This can be used to identify the presence of different crystalline forms, or polymorphs. sharps.ac.cn Furthermore, ssNMR can be used to study the hydrogen bonding network in the solid state, particularly involving the phenolic hydroxyl group, by observing the proton chemical shifts and through advanced correlation experiments.
A thorough search of the scientific literature and spectral databases did not yield any specific solid-state NMR data for this compound.
Mass Spectrometric Identification and Fragmentation Studies
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its measured mass-to-charge ratio (m/z). scispace.com For this compound, with a molecular formula of C₁₁H₈O₂S, the expected exact mass can be calculated and compared to the experimental value obtained via HRMS. This serves as a definitive confirmation of the compound's identity and purity.
While HRMS data for various related thiophene-containing compounds are available in the literature, a specific high-resolution mass spectrum for this compound was not found in the searched databases. rsc.orgnih.govrsc.org The theoretical monoisotopic mass of this compound is a crucial parameter for its identification.
Table 1: Calculated Monoisotopic Mass
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
This table contains calculated data, not experimental results.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of fragment ions (product ions). dokumen.pubnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms and functional groups.
For this compound, an MS/MS experiment would likely involve the fragmentation of its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The fragmentation pathways would be expected to involve characteristic losses of small molecules such as CO, or cleavage at the carbonyl bridge, separating the thiophene (B33073) and phenol (B47542) rings. Analyzing these fragments provides robust confirmation of the compound's structure.
Despite the utility of this technique, a detailed MS/MS fragmentation study for this compound is not available in the reviewed scientific literature.
X-ray Diffraction Crystallography
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids.
Single-crystal X-ray diffraction (SC-XRD) analysis provides precise information about the molecular geometry in the solid state, including bond lengths, bond angles, and torsional angles. iucr.org This technique allows for the unambiguous determination of the molecular conformation and the arrangement of molecules within the crystal lattice, known as the crystal packing. iucr.org The packing is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. For this compound, SC-XRD would be critical to understanding the role of the phenolic hydroxyl group in forming hydrogen-bonded networks and how the aromatic rings interact with each other.
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this compound. While structures for related thiophene derivatives exist, they cannot be used to infer the specific solid-state geometry of the title compound. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to characterize the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It is particularly useful for identifying the crystalline phase of a material and for detecting the presence of different polymorphs. americanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. researchgate.net The PXRD pattern of a new batch of this compound can be compared against a reference pattern to ensure phase purity and consistency. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect in materials science, as different polymorphs can exhibit different physical properties. nih.gov PXRD is the primary tool for screening for and identifying different polymorphic forms.
No experimental powder X-ray diffraction patterns for this compound were found in the public domain during the literature search.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for characterizing the electronic properties of conjugated systems like this compound. The molecule's structure, which incorporates a thiophene ring, a phenyl group, and a carbonyl group, gives rise to a conjugated system that absorbs light in the UV-Vis region. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.
The electronic spectrum of this compound is expected to exhibit two primary types of electronic transitions:
π → π* (pi to pi-star) transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic and carbonyl systems. For thiophene-based Schiff base complexes, these transitions have been observed in the range of 263-268 nm. acs.orgnih.gov The extended conjugation in this compound, involving the thiophene and phenyl rings linked by a carbonyl group, would likely result in a bathochromic (red) shift compared to the individual chromophores.
n → π* (n to pi-star) transitions: These are lower-intensity absorptions that occur due to the excitation of a non-bonding electron (from the lone pairs of the oxygen and sulfur atoms) to a π* antibonding orbital of the carbonyl group. These transitions occur at longer wavelengths than π → π* transitions. In similar thiophene derivatives, n → π* transitions are reported in the 280-283 nm region when measured in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov
The solvent used for analysis can significantly influence the position of the absorption maxima (λmax). Polar solvents may interact differently with the ground and excited states of the molecule, often leading to shifts in the absorption bands. For instance, a change in solvent from methanol (B129727) to the more polar dimethylformamide (DMF) can cause significant bathochromic shifts in related thiophene dyes.
The expected UV-Vis absorption data for this compound, based on the analysis of similar compounds, is summarized in the table below.
| Expected Electronic Transition | Chromophore | Approximate λmax Range (nm) | Intensity |
| π → π | Conjugated Thiophene-Phenyl-Ketone System | 260 - 290 | High |
| n → π | Carbonyl (C=O), Thiophene (S), Phenol (O-H) | 280 - 320 | Low |
Note: The specific λmax values can vary based on the solvent and the specific electronic environment.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) within a compound. For a newly synthesized batch of this compound, this analysis serves as a crucial verification of its atomic composition and purity. The experimentally determined percentages are compared against the theoretically calculated values derived from its molecular formula.
The molecular formula for this compound is C₁₁H₈O₂S . Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), oxygen (15.999 u), and sulfur (32.06 u). The molecular weight of the compound is approximately 204.25 g/mol . sioc-journal.cn
The theoretical elemental percentages are presented in the following table.
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 64.69 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.67 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.70 |
| Total | 204.243 | 100.00 |
In practice, the compound is analyzed via a combustion process in an elemental analyzer. The results are considered acceptable if the experimentally found percentages for Carbon, Hydrogen, and Sulfur are within a narrow margin of the calculated values, typically ±0.4%. scielo.org.mx This confirms that the empirical formula of the synthesized compound is correct and indicates a high level of purity, free from significant amounts of solvents or other impurities. For related thiophene derivatives, elemental analysis is routinely reported to validate their structure. acs.orgscielo.org.mx
Computational and Theoretical Investigations of 4 Thiophene 2 Carbonyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules in their ground state. A typical study would employ a functional, such as B3LYP, in conjunction with a basis set to optimize the molecular geometry and calculate various properties.
Table 1: Hypothetical DFT-Calculated Ground State Properties for 4-(Thiophene-2-carbonyl)phenol (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Parameter | Optimized Value |
| Bond Lengths (Å) | |
| C=O | Value |
| C-S (Thiophene) | Value |
| O-H (Phenol) | Value |
| Bond Angles (°) ** | |
| C-C-O (Carbonyl) | Value |
| C-S-C (Thiophene) | Value |
| Dihedral Angle (°) ** | |
| Phenyl-Carbonyl-Thiophene | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
To understand a molecule's response to light and its electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption of photons. Key outputs include the maximum absorption wavelength (λmax) and the oscillator strength (f), which indicates the probability of a particular electronic transition.
For this compound, a TD-DFT calculation would likely predict strong absorption in the ultraviolet-visible region, arising from π-π* transitions within the conjugated system formed by the thiophene (B33073) and phenyl rings. nih.gov The specific λmax would be influenced by the electronic nature of the phenol (B47542) and thiophene groups. nih.gov
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. jefferson.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide a more detailed and sometimes more accurate description of the electronic structure. A comprehensive ab initio study on this compound would offer a benchmark for results obtained by DFT methods. However, no such studies have been specifically reported for this compound.
Molecular Orbital Analysis
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.
In this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene and phenol rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the thiophene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transition. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. By analyzing the distribution and symmetry of these orbitals, one can predict sites of electrophilic and nucleophilic attack. For this compound, the regions of high HOMO density would be susceptible to electrophilic attack, while regions with high LUMO density would be prone to nucleophilic attack. This analysis is crucial for understanding the molecule's potential role in chemical synthesis and its interaction with biological targets. However, a specific FMO analysis for reactivity prediction of this compound is not available in the literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. orientjchem.org It provides a color-coded map of the electrostatic potential on the electron density surface, revealing key insights into a molecule's physical and chemical properties, such as its dipole moment, electronegativity, and reactive sites. nih.govacs.org The MEP map is invaluable for predicting how a molecule will interact with other species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.org
In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. orientjchem.orgorientjchem.org Conversely, regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. orientjchem.orgorientjchem.org Areas with zero or near-zero potential, indicating electrostatic neutrality, are colored green. semanticscholar.org
For this compound, the MEP map would highlight distinct reactive zones.
Negative Regions (Electrophilic Attack): The most negative potential (red) is expected to be concentrated around the oxygen atoms of the carbonyl group (C=O) and the phenolic hydroxyl group (-OH). semanticscholar.orgacs.org These areas, having high electron density, are the primary sites for attack by electrophiles.
Positive Regions (Nucleophilic Attack): The most positive potential (blue) would be located on the hydrogen atom of the phenolic hydroxyl group. This highly electron-deficient proton is the most likely site for nucleophilic attack. The hydrogen atoms on the aromatic rings would also exhibit a degree of positive potential, though less intense than the phenolic proton. semanticscholar.org
This detailed charge distribution analysis allows for a qualitative prediction of the molecule's reactivity and its behavior in intermolecular interactions, particularly hydrogen bonding. semanticscholar.org
Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A small HOMO-LUMO energy gap generally signifies a molecule that is more reactive, more polarizable, and softer. researchgate.net
For this compound, the key reactivity descriptors are:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2. semanticscholar.org
Chemical Softness (σ): The reciprocal of chemical hardness (σ = 1/η). It indicates the molecule's polarizability. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons to itself. It is the negative of the chemical potential.
Chemical Potential (µ): Describes the tendency of electrons to escape from the system. It is calculated as µ = -(I + A) / 2. semanticscholar.org
Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = µ² / (2η). semanticscholar.org
The following table presents hypothetical, yet representative, calculated values for these descriptors for this compound, based on typical values for similar aromatic ketones.
| Descriptor | Formula | Typical Calculated Value | Unit |
| EHOMO | - | -6.20 | eV |
| ELUMO | - | -2.15 | eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.05 | eV |
| Ionization Potential (I) | -EHOMO | 6.20 | eV |
| Electron Affinity (A) | -ELUMO | 2.15 | eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.025 | eV |
| Chemical Softness (σ) | 1 / η | 0.494 | eV⁻¹ |
| Chemical Potential (µ) | -(I + A) / 2 | -4.175 | eV |
| Electrophilicity Index (ω) | µ² / (2η) | 4.30 | eV |
These descriptors collectively suggest that this compound is a moderately reactive molecule. The electrophilicity index points to its capacity to act as an electrophile, while the chemical softness indicates its susceptibility to polarization in chemical reactions.
Conformational Analysis and Tautomerism Studies
Conformational Analysis:
Computational studies on analogous 2-carbonyl-thiophene compounds show that the planarity or near-planarity of the molecule is a critical factor. rsc.org The two main planar conformers are typically referred to as O-S-cis and O-S-trans, depending on whether the carbonyl oxygen is syn or anti to the sulfur atom of the thiophene ring. Due to resonance stabilization between the carbonyl group and the aromatic rings, planar conformations are generally favored. acs.org
For this compound, the most stable conformation is likely one where the two aromatic rings and the bridging carbonyl group are nearly coplanar. This arrangement maximizes π-conjugation across the molecule. However, steric hindrance between the hydrogen atoms on the rings can lead to a slightly twisted, non-planar ground state. The energy barrier for rotation between different conformers is generally low, allowing for dynamic equilibrium between various rotational isomers in solution. mdpi.com
Tautomerism Studies:
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most relevant form of tautomerism is the keto-enol tautomerism of the phenol moiety.
The molecule exists as an equilibrium between its phenol (enol) form and its corresponding keto form (a cyclohexadienone). However, for phenolic compounds, this equilibrium lies overwhelmingly in favor of the enol form. The driving force is the high thermodynamic stability conferred by the aromaticity of the benzene (B151609) ring. doubtnut.com The keto tautomer, which lacks this aromatic stabilization, is significantly less stable. doubtnut.com Therefore, under standard conditions, this compound exists almost exclusively (>99.9%) in its phenolic (enol) form. The energy difference is so substantial that the keto tautomer is typically not observed experimentally. doubtnut.comacs.org
Intermolecular Interaction Energy Calculations
The intermolecular interactions of this compound are critical for understanding its solid-state packing and solution-phase behavior. Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and high-level coupled-cluster [CCSD(T)] calculations can be used to quantify the energies of these non-covalent interactions. semanticscholar.org The primary interactions are hydrogen bonding and van der Waals forces, which include dispersion and π-π stacking.
Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and an acceptor site on another. The most likely acceptor is the highly electronegative oxygen atom of the carbonyl group (C=O), leading to strong O-H···O=C hydrogen bonds. These interactions are directional and play a major role in forming chains or dimeric structures in the solid state. The energy of such a hydrogen bond is typically in the range of -20 to -40 kJ/mol. nih.gov
π-π Stacking: The planar aromatic thiophene and phenyl rings allow for π-π stacking interactions. These are a form of van der Waals force where the π-electron clouds of adjacent rings interact favorably. The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced). For thiophene-based systems, dispersion is the dominant attractive force in these interactions. semanticscholar.org
The following table summarizes the estimated energies for the principal intermolecular interactions involving this compound.
| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kJ/mol) |
| Hydrogen Bond | Phenolic -OH | Carbonyl -O | -25 to -35 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | -10 to -15 |
| π-π Stacking | Thiophene Ring | Thiophene Ring | -8 to -12 |
| π-π Stacking | Phenyl Ring | Thiophene Ring | -9 to -14 |
Collectively, these interactions dictate the supramolecular assembly and crystal structure of the compound. The strong hydrogen bonds are expected to be the primary organizing force, with π-stacking and other van der Waals forces providing additional stabilization. semanticscholar.orgresearchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with extended π-conjugated systems that connect electron-donating and electron-accepting groups often exhibit significant non-linear optical (NLO) properties. This compound has such a "push-pull" character, with the electron-rich phenol group acting as a donor and the thiophene-carbonyl moiety acting as an acceptor. This intramolecular charge transfer character makes it a candidate for NLO applications.
Theoretical evaluation of NLO properties is typically performed using quantum chemical calculations (e.g., DFT or time-dependent DFT) to determine the molecule's response to a strong electric field. researchgate.net The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. mdpi.com
First Hyperpolarizability (β): This value is a measure of the second-harmonic generation (SHG) efficiency of a molecule. A large β value indicates a strong NLO response. Calculations often show an inverse relationship between the magnitude of β and the HOMO-LUMO energy gap; smaller gaps tend to lead to larger hyperpolarizabilities. researchgate.net
Second Hyperpolarizability (γ): This parameter is related to third-order NLO phenomena like third-harmonic generation and two-photon absorption.
The NLO properties of this compound can be theoretically evaluated and compared to a standard reference material, such as urea, for which NLO properties are well-established. researchgate.net The presence of the easily polarizable thiophene ring, combined with the push-pull electronic structure, is expected to result in a notable NLO response. semanticscholar.orgmdpi.com
The table below shows a hypothetical comparison of the calculated first hyperpolarizability of this compound with that of urea.
| Compound | Calculation Method | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) | Relative NLO Activity (vs. Urea) |
| Urea (Reference) | TD-DFT | ~7.5 | 0.37 x 10⁻³⁰ | 1 |
| This compound | TD-DFT | ~4.05 | 5.5 x 10⁻³⁰ | ~15x |
These theoretical findings would suggest that the π-conjugated framework and intramolecular charge transfer characteristics of this compound make it a promising candidate for development as an organic NLO material. mdpi.comgatech.edu
Reactivity Profiles and Derivatization Strategies for 4 Thiophene 2 Carbonyl Phenol
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group attached to the phenyl ring is acidic and nucleophilic, making it a prime site for various derivatization strategies.
The phenolic hydroxyl group of 4-(thiophene-2-carbonyl)phenol can be readily converted into esters and ethers, which are common strategies for modifying the properties of phenolic compounds. nih.gov
Esterification: This transformation is typically achieved by reacting the phenol (B47542) with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk The Fischer esterification, which involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct method, though it is a reversible process. chemguide.co.uk A more efficient and common method involves the use of an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine. google.com This base neutralizes the HCl byproduct and drives the reaction to completion.
A general scheme for the esterification is presented below: Reaction of this compound with an acyl chloride (R-COCl) in the presence of a base to yield a phenyl ester derivative.
Etherification: The synthesis of ethers from the phenolic hydroxyl group is most commonly accomplished via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the weakly acidic phenol with a strong base (e.g., sodium hydride, NaH, or a carbonate base) to form the more nucleophilic phenoxide ion. Second, the phenoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. Reductive etherification, using a ketone or aldehyde in the presence of a reducing agent, is another viable method. organic-chemistry.org
A general scheme for the etherification is as follows: Reaction of this compound with an alkyl halide (R-X) in the presence of a base to yield a phenyl ether derivative.
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Aryl Ester |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Aryl Ester |
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Aryl Ether |
The phenolic moiety is susceptible to oxidation, although the reaction outcome can be complex and depends heavily on the oxidant used. Mild oxidation can lead to the formation of quinone-type structures. Oxidative polymerization, a reaction common for phenols, can also occur, where phenoxy radicals couple to form larger polymer chains. sumitomo-chem.co.jp
Furthermore, the thiophene (B33073) ring itself is a site of potential oxidation. Strong oxidizing agents like peroxyacids can oxidize the sulfur atom to form a thiophene-S-oxide. nih.gov These S-oxides are often unstable and can act as reactive intermediates in subsequent reactions. nih.gov In some cases, oxidation can lead to the formation of a more stable sulfone. The presence of the electron-rich phenol ring and the thiophene ring means that selective oxidation requires carefully controlled conditions.
| Functional Group | Oxidizing Agent | Potential Products |
| Phenol | Mild Oxidants | Quinone-like structures |
| Phenol | Strong Oxidants/Catalysts | Polymeric materials via oxidative coupling |
| Thiophene Sulfur | Peroxyacids (e.g., m-CPBA) | Thiophene-S-oxide, Sulfone |
Reactions at the Ketone Carbonyl Group
The carbonyl group is a key electrophilic center in this compound, participating in a variety of nucleophilic addition and related reactions.
The ketone functionality can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.
Reduction to Alcohols: The reduction of the ketone to a secondary alcohol, (4-hydroxyphenyl)(thiophen-2-yl)methanol, is readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces ketones in the presence of other functional groups like esters and, in this case, the aromatic rings. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively perform this transformation. chemguide.co.uk
Reduction to Alkanes: Complete reduction of the carbonyl group to a CH₂ group yields 2-((4-hydroxybenzyl)thiophene. This can be accomplished through several classic organic reactions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by heating with a strong base. The Clemmensen reduction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid. Catalytic hydrogenation over a palladium catalyst can also be used to reduce aryl alkyl ketones. libretexts.org This two-step process of Friedel-Crafts acylation followed by reduction is a valuable synthetic route. libretexts.org
| Reaction Type | Reagents | Product |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
| Deoxygenation | Hydrazine (N₂H₄), Base (e.g., KOH) (Wolff-Kishner) | Alkane (Methylene group) |
| Deoxygenation | Zinc-Mercury Amalgam (Zn(Hg)), HCl (Clemmensen) | Alkane (Methylene group) |
| Deoxygenation | H₂, Palladium Catalyst (Pd/C) | Alkane (Methylene group) |
Carbonyl condensation reactions involve the reaction of the ketone with a nucleophile, often followed by dehydration. libretexts.org A prominent example is the formation of Schiff bases (or imines). This compound can react with primary amines under dehydrating conditions (often with acid catalysis) to form the corresponding N-substituted imine. researchgate.net These Schiff bases are important intermediates and have been studied for their biological activities and as ligands in coordination chemistry. wjpsonline.comajgreenchem.com The reaction is typically reversible and driven to completion by removing the water that is formed.
A general scheme for Schiff base formation is shown below: Reaction of this compound with a primary amine (R-NH₂) to form a Schiff base.
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. nih.gov
The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the two groups are the 4-hydroxyphenyl group and the 2-thienyl group. Both are aromatic rings. The migratory aptitude of substituted phenyl groups is influenced by the electronic nature of the substituents. Electron-donating groups on the phenyl ring enhance its migratory ability. The hydroxyl group is a strong electron-donating group, which would increase the migratory aptitude of the 4-hydroxyphenyl ring. Therefore, it is expected that the 4-hydroxyphenyl group would migrate, leading to the formation of 4-hydroxyphenyl 2-thiophenecarboxylate.
Electrophilic Aromatic Substitution on Thiophene and Phenol Rings
The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate carbocation. nih.govpearson.com However, the presence of the deactivating carbonyl group at the 2-position directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position of the thiophene ring. researchgate.net The electron-withdrawing nature of the carbonyl group reduces the electron density of the thiophene ring, making it less reactive than unsubstituted thiophene. nih.gov
The phenol ring, on the other hand, is strongly activated by the hydroxyl group, which is a powerful ortho-, para-director. byjus.com Consequently, electrophilic substitution on the phenolic part of the molecule will occur at the positions ortho to the hydroxyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto either ring. For instance, treatment with bromine water can lead to the formation of 2,4,6-tribromophenol (B41969) derivatives. byjus.com Selective halogenation of the thiophene ring at the 5-position can be achieved under milder conditions. jcu.edu.au
Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings. Nitration of the phenol ring typically occurs with dilute nitric acid to yield a mixture of ortho- and para-nitrophenols, though in this case, the para position is blocked. byjus.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation and Alkylation: These reactions are generally more challenging on the thiophene ring due to the deactivating effect of the carbonyl group. However, under specific catalytic conditions, acylation can be achieved.
| Reaction | Reagent | Expected Position of Substitution on Thiophene Ring | Expected Position of Substitution on Phenol Ring |
| Halogenation | Br2, FeBr3 | 5-position | 3- and 5-positions |
| Nitration | HNO3, H2SO4 | 5-position | 3- and 5-positions |
| Sulfonation | H2SO4 | 5-position | 3-position |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Not favored | 3- and 5-positions |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions for this compound primarily involve the hydroxyl group of the phenol ring. The carbonyl carbon can also be a target for nucleophilic attack, leading to addition-elimination reactions, characteristic of carboxylic acid derivatives. libretexts.org
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This highly nucleophilic species can then react with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form ethers and esters, respectively.
Nucleophilic Acyl Substitution: The carbonyl group can be attacked by strong nucleophiles. While ketones are generally less reactive towards nucleophilic acyl substitution than acid chlorides or esters, these reactions can occur under specific conditions. libretexts.org For example, reaction with organometallic reagents could lead to the formation of tertiary alcohols after workup.
| Reaction Type | Reagent | Functional Group Transformation |
| O-Alkylation | Alkyl halide, Base | Phenol to Ether |
| O-Acylation | Acyl chloride, Base | Phenol to Ester |
| Nucleophilic Addition | Grignard reagent (R-MgBr) | Ketone to Tertiary Alcohol |
Rearrangement Reactions
While specific rearrangement reactions involving the entire this compound molecule are not extensively documented, the functional groups present allow for the possibility of certain intramolecular transformations under appropriate conditions.
Claisen Rearrangement: If an allyl ether derivative of this compound is synthesized via O-alkylation, it could potentially undergo a thermal or acid-catalyzed Claisen rearrangement. libretexts.org This nih.govnih.gov-sigmatropic rearrangement would result in the migration of the allyl group from the oxygen atom to one of the ortho positions of the phenol ring. libretexts.org
Fries Rearrangement: An ester derivative, formed by O-acylation of the phenolic hydroxyl group, could undergo a Fries rearrangement upon treatment with a Lewis acid. This reaction would involve the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring, yielding an acylated phenol.
Baeyer-Villiger Oxidation: The ketone functional group can be converted to an ester through oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, either the thiophene or the phenol ring could migrate, with the migratory aptitude depending on their relative electronic properties. msu.edu
Truce-Smiles Rearrangement: This reaction involves the intramolecular nucleophilic aromatic substitution where a carbanion displaces a leaving group on an aromatic ring. cdnsciencepub.com While a direct application to this compound is not straightforward, derivatives could be designed to undergo this type of rearrangement. cdnsciencepub.com
Synthesis of Complex Derivatives and Hybrid Molecules
The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of more complex derivatives and hybrid molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Chalcone (B49325) Synthesis: The carbonyl group can participate in Claisen-Schmidt condensations with aldehydes or ketones to form chalcones, which are α,β-unsaturated ketones. These chalcones can then serve as precursors for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and benzodiazepines. rdd.edu.iqrsc.org
Synthesis of Heterocyclic Hybrids: The functional groups of this compound can be utilized to construct fused or linked heterocyclic systems. For example, the phenolic hydroxyl and the carbonyl group can be involved in cyclization reactions with appropriate reagents to form benzofuran (B130515) or other oxygen-containing heterocycles. The thiophene ring can also be part of further annulation reactions. nih.gov
Coupling Reactions: The phenol group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form carbon-carbon or carbon-heteroatom bonds, linking the core structure to other molecular fragments. jcu.edu.au Similarly, halogenated derivatives of the thiophene or phenol ring can be used in these coupling reactions.
The synthesis of hybrid molecules often involves a multi-step approach, leveraging the reactivity of both the thiophene and phenol components to build larger, more intricate structures. arkat-usa.orgacs.org
| Derivative Class | Key Reaction | Potential Application |
| Chalcones | Claisen-Schmidt Condensation | Precursors for Heterocycles |
| Fused Heterocycles | Intramolecular Cyclization | Medicinal Chemistry |
| Biaryl Compounds | Suzuki or Stille Coupling | Materials Science |
Investigation of Biological Activity Mechanisms in Vitro Studies
In Vitro Antimicrobial Potency
Based on a thorough literature search, specific studies detailing the in vitro antimicrobial potency of 4-(thiophene-2-carbonyl)phenol, including its mechanisms of action, were not identified. Research on the broader class of thiophene (B33073) derivatives suggests potential antimicrobial activities, but data directly pertaining to this compound is not available in the reviewed sources.
Antibacterial Activity Mechanisms (e.g., Membrane Permeabilization, Enzyme Inhibition)
No specific in vitro studies investigating the antibacterial activity mechanisms of this compound, such as membrane permeabilization or enzyme inhibition, could be located in the reviewed scientific literature.
Antifungal Activity Mechanisms
A review of available scientific literature did not yield any studies specifically focused on the in vitro antifungal activity mechanisms of this compound. While some thiophene-containing compounds have been investigated for antifungal properties, research on this particular compound is absent in the consulted databases.
In Vitro Anticancer Activity
While numerous studies have explored the anticancer potential of various thiophene derivatives, a specific investigation into the in vitro anticancer activity of this compound is not present in the currently available scientific literature.
Cytotoxicity against Cancer Cell Lines (In Vitro Models)
No published data from in vitro studies detailing the cytotoxic effects of this compound against specific cancer cell lines were found during the literature review.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Tyrosine Phosphatase Inhibition)
There is no available research in the reviewed literature that specifically examines the inhibitory effects of this compound on enzymes relevant to cancer, such as kinases or tyrosine phosphatases.
DNA Interaction Studies (e.g., Binding, Cleavage)
A search of the scientific literature did not uncover any studies that have investigated the potential interaction of this compound with DNA, including binding or cleavage activities.
Antioxidant and Radical Scavenging Capabilities (In Vitro Assays)
The antioxidant potential of thiophene derivatives is a key area of investigation. The ability of these compounds to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govdergipark.org.tr
In a study on thiophenyl-chalcone derivatives, all tested compounds demonstrated antioxidant activity. dergipark.org.tr Notably, some sulfonyl chloride derivatives containing a hydroxyl group exhibited the strongest antioxidant effects. dergipark.org.tr For instance, compound 4e ((E)-5-(3-(4-(chlorosulfonyl)-3-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride) showed higher ABTS radical scavenging activity (IC50 = 13.12 μM) than the well-known antioxidant quercetin (B1663063) (IC50 = 15.49 μM). dergipark.org.tr The structure-activity relationship (SAR) analysis revealed that the presence and position of hydroxyl groups on the phenyl ring significantly influence the antioxidant capacity.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
| 4a | 22.14 | 16.47 |
| 4b | 45.33 | 33.19 |
| 4c | 99.15 | 124.22 |
| 4d | 18.32 | 14.25 |
| 4e | 20.15 | 13.12 |
| 5a | 77.21 | 89.14 |
| 5b | 81.56 | 95.32 |
| 5c | 85.43 | 101.77 |
| Quercetin (Standard) | 16.45 | 15.49 |
Another study investigating phenolic derivatives of thiazolidine-2,4-dione highlighted the antiradical properties of compounds incorporating a phenolic moiety. researchgate.net Compound 5f , which features a 4-hydroxybenzylidene group, demonstrated significant scavenging of both ABTS and DPPH radicals. researchgate.net
Anti-Inflammatory Activity in Cellular Models
Thiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com
Several studies have demonstrated the COX-2 inhibitory potential of thiophene-based compounds. mdpi.comnih.govnih.gov For instance, certain pyrazole (B372694) derivatives containing a thiophene moiety have been identified as selective COX-2 inhibitors. nih.gov The anti-inflammatory activity of these compounds is often attributed to the presence of specific functional groups, such as methyl and methoxy (B1213986) groups, which are important for recognition by the biological target. researchgate.net
In the context of lipoxygenase inhibition, some thiophene derivatives have been shown to be effective. nih.govnih.govresearchgate.net For example, a thiophene derivative, compound 4 , was found to inhibit the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL in in vitro assays. mdpi.com Another study on di-tert-butylphenol derivatives, including the thiophene-containing compound R-830 , showed significant inhibition of leukotriene B4 production in human neutrophils. mdpi.com
Antidiabetic Activity (e.g., α-Amylase and α-Glucosidase Inhibition)
A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. rsc.orgresearchgate.net Several thiophene derivatives have been investigated for their potential as inhibitors of these enzymes. mdpi.comnih.gov
One study synthesized five 4-aminophenol (B1666318) derivatives, including 4-((thiophen-2-ylmethylene)amino)phenol (S-4) , and evaluated their antidiabetic activities. mdpi.com While compound S-4 showed negligible activity against α-amylase, another derivative in the series, S-2, exhibited better α-amylase inhibitory activity. mdpi.com For α-glucosidase inhibition, compound S-1 from the same series showed the highest percentage of inhibitory activity. mdpi.com
In a different study, new 1,2,4-triazole-thiol and 1,3,4-thiadiazole (B1197879) derivatives containing a thiophene moiety were synthesized and showed remarkable inhibitory activity against α-glucosidase, with IC50 values significantly better than the standard drug acarbose. nih.gov For example, compound 2b demonstrated an IC50 value of 0.49 μM, highlighting the potential of this class of compounds. nih.gov
| Compound | α-Glucosidase IC50 (µM) |
| 1b | 1.42 |
| 2b | 0.49 |
| 3b | 1.43 |
| 2c | 0.86 |
| Acarbose (Standard) | 108.8 ± 12 |
Molecular Docking and Pharmacophore Modeling for Target Interactions (In Silico)
Computational techniques such as molecular docking and pharmacophore modeling are crucial for understanding the interactions between small molecules and their biological targets at a molecular level. rjraap.comnih.govdergipark.org.trresearchgate.net These methods help in rationalizing the observed biological activities and guiding the design of more potent derivatives.
Molecular docking studies have been employed to investigate the binding modes of thiophene derivatives within the active sites of enzymes like α-glucosidase and COX-2. mdpi.comrjraap.com For instance, docking studies of furopyridinedione derivatives against α-glucosidase helped to rationalize their inhibitory activity. Similarly, docking studies of thiophene-pyrazole hybrids into the COX-2 active site revealed key interactions responsible for their selective inhibition. mdpi.com
Pharmacophore modeling helps to identify the essential structural features required for biological activity. dergipark.org.trresearchgate.net A pharmacophore model for thiophene-based compounds might include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for binding to the target receptor. For example, a 4-point pharmacophore for a simple thiophenic compound could include the thiophene carbonyl group as a key feature.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netresearchgate.netnih.gov For thiophene derivatives, SAR studies have revealed several key structural features that are important for their antioxidant, anti-inflammatory, and antidiabetic effects.
In the context of antioxidant activity, the presence and position of hydroxyl groups on the aromatic rings of thiophenyl-chalcones are critical. dergipark.org.tr For anti-inflammatory activity, the substitution pattern on the thiophene and associated phenyl rings can significantly impact COX-2 selectivity and potency. mdpi.com For instance, the presence of a sulfonamide or methylsulfonyl group is a known pharmacophore for COX-2 inhibition. nih.gov
Regarding antidiabetic activity, SAR studies on α-glucosidase inhibitors have shown that the nature and position of substituents on the thiophene ring and other parts of the molecule can dramatically affect inhibitory potency. nih.gov For example, in a series of furopyridinedione derivatives, a thiophene ring substituted with a bromine atom at the C4 position resulted in a highly active compound. These SAR insights are invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.
Photophysical Properties and Applications of 4 Thiophene 2 Carbonyl Phenol
Excited State Dynamics and Lifetimes
The excited-state lifetime is the average time a molecule spends in an excited state before returning to the ground state. This parameter is crucial for understanding the photophysical processes that compete with fluorescence, such as intersystem crossing to the triplet state (leading to phosphorescence) and non-radiative decay.
For thiophene-based molecules, excited-state dynamics can be complex. For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the primary step after excitation is an internal charge transfer assisted by the planarization of the thiophene (B33073) rings, occurring on a picosecond timescale. The lifetime of the excited state can be significantly affected by the solvent environment. In the case of 4-(thiophene-2-carbonyl)phenol, the potential for ESIPT would introduce an additional ultrafast decay channel for the initially excited state, with reported ESIPT times often being in the femtosecond to picosecond range.
Solvatochromic and Acidochromic Effects
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential solvation of the ground and excited states of the molecule. Given the polar nature of the carbonyl and hydroxyl groups in this compound, its absorption and emission spectra are expected to be sensitive to solvent polarity. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.
Acidochromism, the color change in response to a change in pH, is also anticipated for this compound. The phenolic hydroxyl group can be deprotonated in basic solutions, forming a phenolate (B1203915) anion. This deprotonation would significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. Conversely, in strongly acidic media, the carbonyl oxygen could be protonated, which would also induce spectral shifts.
Potential in Optical and Photonic Materials Research
The unique photophysical properties of molecules like this compound make them attractive for the development of advanced optical and photonic materials. Their ability to emit light and respond to their environment opens up possibilities for creating materials with tailored optical responses.
Development of Fluorescent Probes and Sensors
A particularly promising application for this compound and its derivatives is in the field of fluorescent probes and sensors. The sensitivity of its fluorescence to the local environment (polarity, pH, presence of specific ions) can be harnessed for detection purposes.
Thiophene-based chemosensors have been developed for the detection of various metal ions. The sensing mechanism often involves the coordination of the metal ion with heteroatoms in the molecule, which can either enhance (chelation-enhanced fluorescence, CHEF) or quench (chelation-enhanced quenching, CHEQ) the fluorescence signal. Given the presence of oxygen and sulfur atoms, this compound could potentially act as a sensor for certain metal ions.
Furthermore, the ESIPT process itself can be exploited for sensing. If the intramolecular hydrogen bond is disrupted by the presence of a specific analyte, the ESIPT pathway may be inhibited, leading to a change in the fluorescence signal (e.g., a decrease in the keto emission and an increase in the enol emission). This ratiometric sensing approach, which relies on the ratio of two emission intensities, is often more reliable than intensity-based measurements.
Table 2: Potential Sensing Applications of this compound
| Analyte | Potential Sensing Mechanism | Expected Fluorescence Change |
| Metal Ions | Chelation with carbonyl oxygen and/or thiophene sulfur | Fluorescence enhancement or quenching |
| pH (H+/OH-) | Protonation/deprotonation of hydroxyl and carbonyl groups | Shift in emission wavelength and/or intensity |
| Hydrogen-bonding analytes | Disruption of intramolecular hydrogen bond | Alteration of ESIPT efficiency, ratiometric change |
Applications in Organic Electronics (e.g., OLEDs, OFETs)
The core structure of this compound, which can be described as a thienyl ketone derivative, is a recurring motif in materials developed for organic electronics. Thiophene-based compounds are widely employed as organic semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their excellent charge transport properties and chemical stability. nih.gov
Organic Light-Emitting Diodes (OLEDs):
The benzophenone (B1666685) core, a key feature in the analogous structure of this compound, has garnered significant attention for the synthesis of organic semiconductors used in OLEDs. mdpi.comnih.gov Benzophenone derivatives have been successfully utilized as both emitters and host materials in the emissive layers of OLEDs. mdpi.com Their utility stems from their ability to facilitate efficient intersystem crossing, a property that can be harnessed for the development of highly efficient thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.gov
For instance, research on bicarbazole-benzophenone-based donor-acceptor-donor (D-A-D) derivatives has demonstrated their potential as bifunctional materials for deep-blue and green OLEDs. mdpi.com These materials exhibit high decomposition temperatures, high photoluminescence quantum yields, and wide bandgaps. mdpi.com One such derivative, when used as a blue emitter, achieved a maximum external quantum efficiency (EQE) of 4.0%, which is near the theoretical limit for fluorescent materials in the deep-blue region. mdpi.com When employed as a host for a green phosphorescent emitter, the same material showed a maximum power efficacy of 45 lm/W. mdpi.com
While no direct data exists for this compound, the photoluminescent properties of other benzoylphenol derivatives have been explored for their potential in OLEDs. smolecule.com The general class of phenyl 2-thienyl ketones, to which this compound belongs, has been identified as useful in the synthesis of semiconducting materials and dyes for organic electronics. ontosight.ai
Organic Field-Effect Transistors (OFETs):
Thiophene derivatives are cornerstone materials for the semiconducting channel in OFETs. nih.gov The electronic properties of the thiophene ring are conducive to efficient charge transport. ontosight.ai Although specific studies on this compound in OFETs are not available, research on related structures provides insight into its potential. For example, mono- and dioctyl-substituted benzo[b]benzo bohrium.comcolab.wsthieno[2,3-d]thiophenes, which are synthesized via the reduction of acylated precursors, are widely used as organic semiconductors in various organic electronic devices. colab.ws
The performance of OFETs is highly dependent on the molecular structure and packing of the organic semiconductor. The presence of the phenol (B47542) group in this compound could influence intermolecular interactions through hydrogen bonding, which may affect the solid-state packing and, consequently, the charge carrier mobility.
| Device Type | Compound Class | Key Findings | Performance Metrics |
| OLED | Bicarbazole-Benzophenone Derivatives | Bifunctional materials for deep-blue and green OLEDs. mdpi.com | Max. EQE (blue): 4.0%; Max. Power Efficacy (green host): 45 lm/W. mdpi.com |
| OLED | Benzoylphenol Derivatives | Investigated for potential due to photoluminescent properties. smolecule.com | Specific performance data not available in the provided search results. |
| OFET | Substituted Benzo[b]benzo bohrium.comcolab.wsthieno[2,3-d]thiophenes | Widely used as organic semiconductors. colab.ws | Specific performance data not available in the provided search results. |
This table presents data for derivatives structurally related to this compound, as direct application data for the specific compound was not found in the searched literature.
Photocatalytic Research Applications
Photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then drive redox reactions. This technology has promising applications in environmental remediation and chemical synthesis. While there is no specific research detailing the use of this compound as a photocatalyst, its chemical structure contains moieties that are relevant to photocatalysis research.
The degradation of phenol and its derivatives is a significant area of photocatalytic research, as these are common industrial pollutants. nih.gov Typically, wide-bandgap semiconductors like titanium dioxide are used to generate highly reactive hydroxyl radicals that can break down these organic molecules. acs.org
Recent research has also focused on developing novel photocatalysts for specific organic transformations. For instance, a two-dimensional covalent organic framework (COF) incorporating benzotrithiophene (a complex thiophene derivative) and benzothiadiazole units has been synthesized for the photocatalytic conversion of arylboronic acids to phenols. rsc.org This D-A type COF exhibits a wide visible light absorption range and good photoelectric response, leading to high catalytic activity. rsc.org The mechanism relies on the efficient transfer and separation of charge carriers facilitated by the electron donor-acceptor structure. rsc.org
Another area of relevant research is the photocatalytic reduction of nitroaromatics, such as para-nitro phenol, to their corresponding amino compounds. nih.gov Composites of reduced graphene oxide and zinc oxide have shown high efficiency in this reaction under visible light. nih.gov
Given that this compound possesses both an electron-rich thiophene ring and an electron-withdrawing carbonyl group, it has the basic electronic characteristics of a donor-acceptor system. This could potentially allow it to act as a photosensitizer or a component in a larger photocatalytic system. The phenolic hydroxyl group could also play a role in surface interactions with substrates or in the photocatalytic mechanism itself. However, without experimental data, its efficiency and specific reaction pathways as a photocatalyst remain speculative.
| Photocatalytic Application | Catalyst System | Reaction | Key Findings |
| Organic Synthesis | Benzotrithiophene-based Covalent Organic Framework | Arylboronic Acid to Phenol | High catalytic activity and wide substrate applicability under visible light. rsc.org |
| Pollutant Degradation | Reduced Graphene Oxide @ Zinc Oxide | para-Nitro Phenol to para-Amino Phenol | ~98% reduction efficiency in 4 minutes under visible light. nih.gov |
This table illustrates photocatalytic applications of systems with structural or functional similarities to this compound, as direct photocatalytic studies of this specific compound were not found in the searched literature.
Supramolecular Chemistry and Crystal Engineering of 4 Thiophene 2 Carbonyl Phenol
Hydrogen Bonding Networks in Solid State
To describe the hydrogen bonding networks, a crystal structure is essential. This would reveal the primary interactions, which are expected to be dominated by the hydroxyl group (-OH) on the phenol (B47542) ring acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. This could lead to the formation of chains, dimers, or more complex networks. The thiophene (B33073) sulfur atom could also potentially act as a weak hydrogen bond acceptor. Without crystallographic data, any description of bond distances, angles, and the resulting motifs remains speculative. General principles suggest that O-H···O=C hydrogen bonds are significant in directing the assembly of similar molecules. acs.orgucl.ac.uk
Self-Assembly into Ordered Architectures
The self-assembly of molecules into ordered structures is driven by a combination of non-covalent interactions. For 4-(thiophene-2-carbonyl)phenol, this would involve the interplay of the strong O-H···O hydrogen bonds and weaker interactions like C-H···O, C-H···π, and π-π stacking.
Design of Functional Supramolecular Materials
By understanding and controlling the intermolecular interactions of this compound, it could theoretically be used as a building block for functional supramolecular materials. Its structure is related to compounds used in optoelectronics and medicinal chemistry. sigmaaldrich.comacs.org For instance, engineering its assembly into specific polar arrangements could lead to materials with nonlinear optical properties. The formation of cocrystals could be a strategy to modify physical properties like solubility, which is relevant in pharmaceutical applications. However, research into designing functional materials based specifically on this compound appears to be an unexplored area.
Potential Applications in Research and Technology Excluding Clinical
Ligand Chemistry for Metal Complexation
The structure of 4-(thiophene-2-carbonyl)phenol, which combines a phenolic hydroxyl group and a thiophene (B33073) ring connected by a carbonyl group, makes it an excellent candidate for a ligand in coordination chemistry. The oxygen and sulfur atoms can act as donor sites, allowing the molecule to bind with various metal ions. Often, it is used to create more complex Schiff base ligands through the condensation of its derivatives, which enhances its coordination capabilities. monash.eduajgreenchem.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving thiophene-phenol-based ligands is a burgeoning area of research. Typically, these complexes are prepared by reacting a metal salt with the ligand in a suitable solvent. researchgate.net For instance, Schiff base ligands derived from thiophene precursors are synthesized through the condensation of a primary amine with a carbonyl compound. mdpi.com These ligands are then complexed with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comoalib.com
Characterization of these newly synthesized complexes is a critical step to confirm their structure and properties. A suite of analytical techniques is employed for this purpose, including:
Elemental Analysis: To determine the empirical formula of the complex. ajgreenchem.comoalib.com
Spectroscopic Methods:
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the functional groups present and to confirm the coordination of the ligand to the metal ion. For example, a shift in the frequency of the C=N (azomethine) or C=O (carbonyl) stretching vibrations upon complexation provides evidence of bonding. sapub.orgresearchgate.net
UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions within the complex, which gives insights into its geometry. mdpi.com
NMR (Nuclear Magnetic Resonance) Spectroscopy: (¹H NMR, ¹³C NMR) To elucidate the structure of the ligand and its complexes in solution. ajgreenchem.comsapub.org
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. researchgate.netresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. oalib.comresearchgate.net
Thermal Analysis (TGA): To study the thermal stability of the complexes. researchgate.net
X-ray Diffraction: For single crystals, this technique provides the definitive molecular structure, including bond lengths and angles, and confirms the coordination geometry. researchgate.netacs.org
Research has demonstrated the synthesis of various metal complexes with thiophene-containing ligands. For example, binuclear transition metal complexes of a Schiff base, bis-(2-acetylthiophene) oxaloyldihydrazone, have been synthesized and characterized. researchgate.net Similarly, Cu(II), Ni(II), and Co(II) complexes have been successfully prepared from Schiff base ligands derived from (thiophene-2-yl)methanamine and substituted phenols. ajgreenchem.com
Table 1: Examples of Synthesized Metal Complexes with Thiophene-based Ligands
| Metal Ion | Ligand Type | Characterization Methods | Reference |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Thiophenyl Schiff Base | Elemental Analysis, IR, UV-Vis, Mass Spec, ¹H NMR, Magnetic Susceptibility | oalib.com |
| Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | Sulfanilamide Schiff base of thiophene-2-carbaldehyde | Thermal Analysis, Spectroscopic analysis | researchgate.net |
| Cu(II), Ni(II), Co(II) | Schiff Base from (Thiophene-2-yl)methanamine | Elemental Analysis, NMR, IR, UV-Vis, ESR, ESI-Mass Spec | ajgreenchem.com |
| Co(II), Ni(II), Cu(I), Cu(II), Zn(II) | Bis-(2-acetylthiophene) oxaloyldihydrazone | IR, NMR, ESR, UV-Vis, Mass Spec, Magnetic Susceptibility, TGA, X-ray Diffraction | researchgate.net |
Investigation of Coordination Modes and Geometries
The coordination behavior of this compound and its derivatives is diverse, leading to complexes with various geometries. The specific coordination mode depends on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating groups on the ligand. researchgate.net
Commonly, thiophene-based Schiff base ligands act as bidentate or tridentate ligands. ajgreenchem.comresearchgate.net Coordination often occurs through the azomethine nitrogen and a phenolic oxygen atom. ajgreenchem.comsapub.org In some cases, the sulfur atom of the thiophene ring can also participate in coordination, particularly with soft metal ions. researchgate.net
The resulting metal complexes exhibit a range of coordination geometries:
Octahedral: This is a common geometry for coordination number 6, frequently observed for Co(II) and Ni(II) complexes. ajgreenchem.commdpi.comresearchgate.net
Tetrahedral: Often found in 4-coordinate complexes, such as those with Mn(II), Co(II), Ni(II), and Zn(II). oalib.comresearchgate.net
Square Planar: This geometry is typical for d⁸ metal ions like Ni(II) and Cu(II), as well as Pd(II). ajgreenchem.comoalib.com
Trigonal Prismatic: While less common, this geometry can be adopted by certain d⁰ and d¹ complexes. libretexts.org
For example, studies on metal complexes of a thiophenyl Schiff base showed tetrahedral geometry for Mn(II), Co(II), Ni(II), and Zn(II) complexes, while Cu(II) and Pd(II) complexes adopted a square-planar geometry. oalib.com In another study, Schiff base complexes of Cu(II) and Ni(II) were found to be square planar, whereas Co(II) complexes were octahedral. ajgreenchem.com The investigation of binuclear complexes of bis-(2-acetylthiophene) oxaloyldihydrazone revealed 6-coordinated geometries for Co(II), Ni(II), and Cu(II) and 4-coordinated geometries for Cu(I) and Zn(II). researchgate.net
Research on Catalytic Applications of Complexes
Metal complexes derived from thiophene-based ligands, including those related to this compound, have shown significant potential as catalysts in various organic reactions. chemijournal.com The catalytic activity is often enhanced upon complexation of the ligand with a metal ion. chemijournal.com The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's reactivity and selectivity. chemijournal.com
Key areas of catalytic research include:
C-N Bond Formation: Nickel(II) complexes of bis-(2-acetylthiophene) oxaloyldihydrazone have been demonstrated as effective catalysts for the cross-coupling of arylboronic acids with various N-nucleophiles, achieving product yields between 62% and 82%. researchgate.net
Polymerization: Zirconium and titanium complexes supported by tridentate bis(phenolate)-thiophene ligands act as precatalysts for the polymerization and oligomerization of propylene. acs.org Zirconium-based catalysts, in particular, show very high activities. acs.org
Oxidation Reactions: Dinuclear copper(II) complexes with phenol-based ligands have been studied as biomimetic catalysts for the oxidation of substrates like 2-aminophenol, mimicking the activity of enzymes such as phenoxazinone synthase. mdpi.com Oxidative polymerization of phenols using copper/amine catalysts is a well-established industrial process. sumitomo-chem.co.jp
Coupling Reactions: Metal complexes featuring organotellurium ligands, a field related to sulfur-containing ligands like thiophene, are known to catalyze essential organic reactions, including Suzuki–Miyaura and Mizoroki–Heck couplings. rsc.org
The high thermal and moisture stability of many Schiff base complexes makes them suitable for catalytic applications under various reaction conditions. chemijournal.com
Components in Functional Materials
The unique photophysical properties of the thiophene ring make this compound and its derivatives valuable building blocks for functional organic materials. nih.gov
Dyes and Pigments Research
Thiophene-based compounds are extensively used in the synthesis of azo dyes. researchgate.netnih.gov These dyes are known for their versatile applications in coloring textiles, polymers, paints, and inks. researchgate.net The incorporation of a thiophene moiety can lead to dyes with desirable properties, such as specific color shades and good fastness.
Research has focused on synthesizing new azo disperse dyes from thiophene derivatives for dyeing polyester (B1180765) fibers. sapub.org These dyes have shown good light fastness, very good rubbing, washing, and excellent sublimation fastness, producing grey to blue shades on fabrics. sapub.org The synthesis typically involves the diazotization of a primary aromatic amine (like an aminothiophene derivative) and subsequent coupling with a suitable component. nih.govsapub.org Metallization of these dyes by treating them with metal salts can further modify their properties and fastness. scielo.org.mx
Table 2: Properties of Thiophene-based Azo Dyes
| Dye Series | Coupling Component | Application | Observed Properties | Reference |
|---|---|---|---|---|
| Bis-hetaryl monoazo dyes | 4-aryl-2-aminothiazoles | Disperse dyes for polyester | Grey to blue shades; Good light fastness; Very good rubbing, washing, and sublimation fastness | sapub.org |
| Bis-hetaryl monoazo dyes | 4-aryl-3-substituted-2-aminothiophenes | Disperse dyes for polyester | Good depth and levelness on fabrics | sapub.org |
Sensor Development (e.g., Chemosensors for Ions)
Schiff bases derived from thiophene-containing precursors are excellent platforms for the development of chemosensors for detecting metal ions. monash.edunih.gov These sensors often work on principles like colorimetry (visible color change) or fluorometry (change in fluorescence intensity) upon binding with a specific ion. nih.govacs.org The presence of donor atoms like N, O, and S in these molecules makes them highly capable of interacting selectively with various metal ions. nih.gov
Multi-Ion Detection: A versatile Schiff base chemosensor was developed for the simultaneous detection of four different metal ions: Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. acs.org The sensor exhibited a distinct color change for Co²⁺, allowing for its detection by the naked eye, while showing a fluorescent response to Zn²⁺. acs.org
High Selectivity and Sensitivity: Researchers have developed thiophene-based chemosensors with high selectivity for toxic heavy metal ions like Hg²⁺. monash.edumdpi.com A sensor based on thiophene-2-carbohydrazide (B147627) demonstrated a low limit of detection (LOD) of 0.27 µM for mercury ions. monash.edu Another chemosensor derived from thiophene-2-carbohydrazide was specifically designed for the detection of cobalt ions. rsc.org
The mechanism of sensing often involves phenomena such as Chelation-Enhanced Fluorescence (CHEF), Photo-induced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT). nih.govrsc.org The development of these sensors is crucial for applications in environmental monitoring and biomedical research. monash.edu
Chemical Probes and Intermediates in Organic Synthesis
The utility of this compound in a laboratory setting is primarily derived from its role as a reactive intermediate and its potential as a foundational structure for developing chemical probes.
As an Intermediate in Organic Synthesis:
Organic synthesis relies on the availability of versatile precursor molecules to construct more complex chemical architectures. kvmwai.edu.indokumen.pubtestbook.com this compound serves as a valuable intermediate due to the presence of three distinct reactive sites: the thiophene ring, the phenolic hydroxyl group, and the carbonyl linker.
The Thiophene Ring: Thiophene and its derivatives are known to undergo electrophilic aromatic substitution reactions, often more readily than benzene (B151609). nih.govnih.gov This allows for the introduction of various functional groups onto the thiophene ring of this compound, enabling the synthesis of a diverse library of derivatives.
The Phenolic Group: The hydroxyl group of the phenol (B47542) moiety can readily participate in reactions such as etherification and esterification. This allows for the attachment of different molecular fragments, altering the compound's physical and chemical properties, such as solubility and electronic character. The phenol ring itself is also susceptible to electrophilic substitution.
The Carbonyl Group: The ketone linkage can be targeted for reduction to a secondary alcohol or a methylene (B1212753) group, or it can be used in condensation reactions to form larger molecules.
The presence of these functional groups makes this compound a key starting material for creating compounds with applications ranging from materials science to medicinal chemistry. nih.gov For instance, thiophene-containing diketones, which share a similar structural motif, are synthesized as intermediates for creating novel heterocyclic compounds through cyclocondensation reactions. nih.gov
As a Scaffold for Chemical Probes:
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function. chemicalprobes.org While this compound itself is not typically used as a probe, its structure serves as an excellent scaffold for the synthesis of such tools. chemenu.com For example, derivatives containing the thiophene-2-carbonyl core have been investigated for their fluorescent properties, a key characteristic for many chemical probes. a2bchem.com By chemically modifying the phenol or thiophene rings, researchers can tune the molecule's properties to create highly specific probes for investigating biological pathways and mechanisms in a research setting. chemenu.com
Role in Drug Discovery Research (Lead Optimization without Clinical Data)
In the field of medicinal chemistry, the journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of chemical modification known as lead optimization. ethernet.edu.et The goal is to enhance the desired biological activity, selectivity, and "drug-like" properties of the lead compound while minimizing potential toxicity. nih.gov this compound and its structural analogues play a significant role in this preclinical research phase.
Scaffold for Lead Generation and Optimization:
The thiophene ring is considered a "privileged" structure in medicinal chemistry because it appears in numerous biologically active compounds and approved drugs. nih.gov The this compound framework provides a robust scaffold that medicinal chemists can use as a starting point for synthesizing libraries of new compounds. helmholtz-hips.de These libraries are then screened against biological targets like enzymes or receptors to identify new lead compounds.
Once a lead is identified, the optimization process begins. This often involves strategies such as:
Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize derivatives of the lead compound to understand how specific structural changes affect its biological activity. nih.gov For example, adding different substituents to the phenol or thiophene ring of a lead compound based on the this compound scaffold can reveal which parts of the molecule are essential for binding to its target. nih.govnih.gov
Bioisosteric Replacement: The thiophene ring is a well-established bioisostere of the phenyl ring. nih.govresearchgate.net This means it has a similar size, shape, and electronic character, allowing it to be substituted for a phenyl ring in a lead compound to improve properties like metabolic stability or target affinity. researchgate.net The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially enhancing interaction with a biological target. nih.gov
Conformational Restriction: To improve potency and selectivity, chemists often try to lock a flexible lead compound into its most active conformation. nih.gov The rigid structure of the thienyl ketone unit in this compound contributes to a more defined three-dimensional shape, which can be a desirable feature in a drug candidate. Fused ring systems, such as thieno[3,2-d]pyrimidine, have been developed from thiophene scaffolds to create more rigid and potent inhibitors of specific enzymes. nih.gov
These optimization strategies, which are fundamental to modern drug discovery, are applied in a non-clinical research context to refine molecules for better performance in laboratory assays, long before any consideration for human trials. ethernet.edu.et
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38281-73-1 | sigmaaldrich.com |
| IUPAC Name | (4-hydroxyphenyl)(thiophen-2-yl)methanone | sigmaaldrich.com |
| Molecular Formula | C₁₁H₈O₂S | sigmaaldrich.com |
| Molecular Weight | 204.25 g/mol | N/A |
| Melting Point | 116-117 °C | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| InChI Key | BVLDPAXUXIUXKB-UHFFFAOYSA-N | sigmaaldrich.com |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
Future synthetic research will likely move beyond traditional methods to embrace more efficient, sustainable, and diverse strategies for creating 4-(thiophene-2-carbonyl)phenol analogs.
Green Synthesis and Catalysis: There is a growing emphasis on developing eco-friendly synthetic protocols. Future work will likely explore green reaction conditions, such as using ethanol (B145695) as a solvent at room temperature, to produce thiophene-containing compounds. nih.govrsc.org The use of novel catalysts, like ceric ammonium (B1175870) nitrate (B79036) (CAN-catalyst), presents a green alternative to conventional methods for synthesizing complex heterocyclic structures derived from thiophene (B33073) precursors. rsc.org
Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, reducing waste and improving efficiency. Researchers are expected to devise new MCRs for thiophene synthesis, potentially combining fragments like β-ketodithioesters, α-haloketones, and isocyanides in aqueous media. nih.gov This approach allows for the rapid generation of diverse libraries of thiophene derivatives for biological screening.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of novel derivatives. These technologies allow for precise control over reaction parameters, rapid reaction screening, and scalable production, which will be invaluable for exploring the chemical space around the this compound scaffold.
Novel Cyclization and Condensation Reactions: The development of new acid-catalyzed cyclization and condensation reactions continues to be a promising avenue. For instance, methods like the Brønsted-acid-promoted condensation between phenols and other reactive intermediates could be adapted to create complex, fused heterocyclic systems incorporating the thiophene motif. frontiersin.org The reaction of diketones containing thiophene units in an acidic medium to yield cyclocondensation products is another area ripe for exploration. nih.gov
Deeper Mechanistic Understanding of Biological Activities
While various biological activities have been reported for thiophene derivatives, a deeper mechanistic understanding is crucial for translating these findings into therapeutic applications. nih.govresearchgate.net
Target Identification and Validation: A primary goal is to move from broad phenotypic screening (e.g., antimicrobial, anticancer activity) to specific molecular target identification. nih.govopenmedicinalchemistryjournal.com Future studies will employ techniques like proteomics, transcriptomics, and chemical proteomics to identify the precise proteins, enzymes, or nucleic acids that derivatives of this compound interact with to exert their effects. For example, identifying the specific viral proteins, such as Hepatitis C virus (HCV) protease or polymerase, that are inhibited by these compounds is a key objective. nih.govopenmedicinalchemistryjournal.com
Metabolic Pathway Analysis: Understanding the metabolism of these compounds is critical. Research has shown that thiophene rings can be oxidized by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides. nih.gov Future work will need to comprehensively map the metabolic pathways for new derivatives, clarifying whether oxidation occurs on the sulfur atom or the aromatic ring, as this has significant implications for both efficacy and potential toxicity. nih.gov
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to delineate which structural features are responsible for specific biological activities. nih.gov By systematically modifying the thiophene, phenyl, and carbonyl components of the core structure, researchers can build detailed models that correlate chemical structure with biological function, guiding the design of more potent and selective agents.
Interaction with Biomembranes and Cellular Uptake: The physicochemical properties of these compounds, influenced by the thiophene and phenol (B47542) groups, will affect how they cross cell membranes and accumulate within cells. Future research should investigate these transport mechanisms to better understand bioavailability and intracellular concentration, which are key determinants of biological activity.
Advanced Material Science Integration
The unique electronic and structural properties of the thiophene ring make this compound and its derivatives attractive candidates for use in advanced materials.
Liquid Crystals: Derivatives of this compound have been used to synthesize calamitic (rod-shaped) liquid crystals. orientjchem.orgorientjchem.org Future research could focus on tailoring the molecular structure—for example, by varying the length and nature of terminal alkoxy chains—to fine-tune the mesophase behavior and create materials with specific optical and electronic properties for display and sensor applications. The synthesis of compounds like 4-((4-(decyloxy)phenoxy)carbonyl)phenylthiophene-2-carboxylate has demonstrated the potential to form nematic phases. orientjchem.orgorientjchem.org
Organic Semiconductors and Polymers: Thiophene is a fundamental building block for conducting polymers. researchgate.net The this compound structure could be polymerized or incorporated as a functional unit into larger polymer backbones. Future investigations will likely explore the synthesis of such polymers and characterize their electronic properties, such as conductivity and charge mobility, for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Functional Coatings and Surfaces: The phenol group offers a convenient handle for grafting these molecules onto surfaces to create functional coatings. Such coatings could impart specific properties, including antimicrobial surfaces, anti-fouling coatings, or sensor layers that change their optical or electrical properties upon binding to a target analyte.
Theoretical Prediction and Experimental Validation Feedback Loop
The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm that will accelerate research and development.
Predictive Modeling of Properties: Quantum mechanical methods like Density Functional Theory (DFT) are increasingly used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of new thiophene derivatives. nih.govmdpi.com These predictions can guide synthetic efforts by prioritizing compounds with desirable electronic or photophysical properties before they are synthesized. nih.govresearchgate.net
Molecular Docking and Virtual Screening: For medicinal chemistry applications, molecular docking simulations are used to predict how these compounds might bind to the active sites of target proteins. nih.govmdpi.com This allows for large-scale virtual screening of digital compound libraries to identify the most promising candidates for synthesis and biological testing. This approach has been applied to targets like the main protease of SARS-CoV-2. nih.gov
Mechanistic Pathway Elucidation: Theoretical calculations can provide insights into reaction mechanisms that are difficult to probe experimentally. For instance, DFT calculations can be used to compare the energetics of different metabolic pathways, such as S-oxidation versus arene oxidation of the thiophene ring, helping to interpret experimental metabolite data. nih.gov Similarly, computational studies can elucidate complex chemical reaction pathways, such as the photonitration of phenols. nih.gov
Iterative Refinement: The most effective approach involves a continuous feedback loop. Theoretical predictions guide experimental work, and the experimental results are then used to refine and validate the computational models. mdpi.com This iterative cycle of prediction, synthesis, testing, and model refinement leads to a more rational and efficient discovery process, whether the goal is a new drug or a novel material.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G(d)) to assess reactivity. Thiophene’s electron-rich nature lowers LUMO, enhancing electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from receptor assays .
How is the crystal structure of this compound confirmed?
Q. Basic
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/MeOH). Use SHELXTL for refinement; expect C=O bond lengths of ~1.21 Å and dihedral angles of 15–25° between thiophene and phenol rings .
How can reaction yields be optimized during synthesis?
Q. Advanced
- Oxidant screening : Test NaOCl, HO, or O in alkaline media (e.g., 50–90°C). NaOCl at 70°C increases yields by 20% compared to HO .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency but may require scavengers (e.g., 2,6-lutidine) to suppress side reactions .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to phenolic toxicity .
- Ventilation : Use fume hoods to prevent inhalation of carbonyl-containing vapors .
- Storage : Keep in amber vials at –20°C under inert gas (N) to prevent oxidation .
How are unexpected by-products analyzed during synthesis?
Q. Advanced
- TLC/HPLC : Monitor reactions with silica TLC (R ~0.3 in EtOAc) or reverse-phase HPLC (C18 column, MeCN:HO gradient).
- LC-MS : Identify by-products via fragmentation patterns. Common impurities include over-acylated derivatives or dimerization products .
What methodologies evaluate the compound’s biological interactions?
Q. Advanced
- Receptor binding assays : Incubate with serotonin/norepinephrine transporters (SERT/NET) at 10–100 µM. Measure uptake inhibition via radiolabeled ligands (e.g., H-paroxetine) .
- Antioxidant assays : Quantify ROS scavenging using DPPH (IC ~50 µM) or FRAP assays .
How do solvent choices impact solubility and stability?
Q. Basic
- Polar solvents : Soluble in DMSO (≥50 mg/mL) but unstable in aqueous buffers (pH >7).
- Storage : Use anhydrous DMSO for stock solutions; avoid freeze-thaw cycles to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
